N-(3,4-dimethoxyphenethyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
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Overview
Description
“1-(3,4-Dimethoxyphenethyl)-4-(m-tolyl)piperazine” is a chemical compound with the molecular formula C21H28N2O2 . It is also known as "Piperazine, 1-(3,4-dimethoxyphenethyl)-4-(m-tolyl)-" .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperazine ring substituted with a 3,4-dimethoxyphenethyl group and a m-tolyl group .Physical and Chemical Properties Analysis
This compound has a molecular weight of 340.46 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources .Scientific Research Applications
Synthesis and Characterization
N-(3,4-dimethoxyphenethyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is part of a class of compounds with potential applications in medicinal chemistry, highlighted by the synthesis and characterization of similar thiadiazole derivatives. These compounds are synthesized through various chemical reactions, including carbodiimide condensation, to explore their structural and spectral features, as demonstrated in studies where novel thiadiazole derivatives were prepared and identified by methods like IR, 1H NMR, and elemental analyses (Yu et al., 2014).
Anticancer Properties
A significant area of interest for these compounds is their potential anticancer properties. Research has shown that thiadiazole analogs, similar to the compound , exhibit cytotoxic activities against various cancer cell lines. For instance, new thiadiazole derivatives have been synthesized and investigated for their anticancer activities, with some showing promising cytotoxic activity against cancer cells like MCF-7 and A549 tumor cell lines (Çevik et al., 2020). These findings are corroborated by other studies indicating the synthesis and antitumor activity evaluation of thiadiazole derivatives bearing different heterocyclic rings, which have been screened for their potential antitumor activity against human tumor cell lines (Yurttaş et al., 2015).
Antileishmanial Activity
Additionally, certain thiadiazole acetamide derivatives have been evaluated for their antileishmanial activity against Leishmania major, showing better activity than standard treatments and highlighting the potential for development into effective antileishmanial agents (Vosooghi et al., 2015).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S2/c1-14-5-4-6-16(11-14)20-23-21(29-24-20)28-13-19(25)22-10-9-15-7-8-17(26-2)18(12-15)27-3/h4-8,11-12H,9-10,13H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDFPGKATTNVVGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NSC(=N2)SCC(=O)NCCC3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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